Comprehensive Technical Guide: 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride in Advanced Synthesis
Comprehensive Technical Guide: 4-(3-Pyridyl)benzeneboronic Acid Hydrochloride in Advanced Synthesis
Executive Summary
The synthesis of complex biaryl systems is a cornerstone of modern drug discovery and materials science. Among the myriad of building blocks available, 4-(3-Pyridyl)benzeneboronic acid hydrochloride (CAS: 2377369-59-8) stands out as a highly versatile, bifunctional intermediate. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in cross-coupling reactions, and standardized protocols for its application in both pharmaceutical and optoelectronic workflows.
Physicochemical Profiling & Structural Causality
Unlike its free base counterpart (CAS: 170230-28-1)[1], the hydrochloride salt of 4-(3-pyridyl)phenylboronic acid offers distinct operational advantages. Boronic acids containing basic nitrogen heterocycles are notoriously prone to zwitterion formation, protodeboronation, and the spontaneous formation of variable amounts of boroxines (anhydrides) upon exposure to ambient moisture and temperature fluctuations.
By isolating this compound as a hydrochloride salt, the basic lone pair of the pyridine nitrogen is protonated. This strategic structural modification suppresses intramolecular interactions, significantly enhances shelf stability, and provides a highly crystalline, free-flowing powder that allows for precise stoichiometric weighing during reaction setup.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-(3-Pyridyl)benzeneboronic acid hydrochloride |
| Synonyms | 4-(3-Pyridyl)phenylboronic acid hydrochloride |
| CAS Number | 2377369-59-8[2] |
| Free Base CAS Number | 170230-28-1[1] |
| Molecular Formula | C11H11BClNO2 (or C11H10BNO2 · HCl) |
| Molecular Weight | 235.48 g/mol (Free base: 199.01 g/mol )[3] |
| Appearance | White to almost white crystalline powder |
| Primary Applications | Suzuki-Miyaura coupling, OLED synthesis, API building blocks |
Mechanistic Insights: The Suzuki-Miyaura Paradigm
The primary application of 4-(3-Pyridyl)benzeneboronic acid hydrochloride is in the. The presence of the HCl salt necessitates a critical adjustment in the reaction conditions: an additional equivalent of base must be employed to neutralize the salt in situ before the boronic acid can be activated into the reactive "ate" complex (boronate) required for transmetalation.
Causality in Reaction Design:
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Base Selection: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are preferred. They are strong enough to neutralize the HCl salt and form the active boronate, but mild enough to prevent the degradation of sensitive functional groups on the electrophile.
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Solvent System: A biphasic or miscible aqueous-organic mixture (e.g., 1,4-Dioxane/H₂O) is critical. The water dissolves the inorganic base and the resulting HCl neutralization salts, driving the formation of the hydrophilic boronate intermediate, while the organic phase solubilizes the aryl halide and the palladium catalyst.
Caption: Catalytic cycle of Suzuki-Miyaura coupling using 4-(3-Pyridyl)benzeneboronic acid.
Experimental Protocol: Self-Validating Cross-Coupling Workflow
The following protocol represents a self-validating system for the coupling of 4-(3-Pyridyl)benzeneboronic acid hydrochloride with a generic aryl bromide. Every step is designed to preemptively address common failure points in pyridine-boronic acid couplings.
Caption: Standardized experimental workflow for cross-coupling pyridine-containing boronic acids.
Step-by-Step Methodology:
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Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(3-Pyridyl)benzeneboronic acid hydrochloride (1.2 to 1.5 equiv), and K₂CO₃ (3.0 equiv).
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Causality: The 3.0 equivalents of base account for HCl neutralization (1.0 eq) and the catalytic cycle requirements (2.0 eq).
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Solvent Addition & Degassing: Add a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Degas the suspension utilizing three consecutive freeze-pump-thaw cycles or by sparging with Argon for 30 minutes.
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Causality: Oxygen inserts into Pd(0) to form inactive peroxo complexes, which leads to the oxidative homocoupling of the boronic acid. Thorough degassing prevents this side reaction.
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Catalyst Addition: Under a positive stream of Argon, add the palladium catalyst, typically Pd(dppf)Cl₂ (0.05 equiv).
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Heating & Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 90°C for 12–16 hours. Monitor the reaction progression via LC-MS or TLC.
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Neutralization & Extraction (Self-Validating Workup): Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.
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Critical Causality: Because the product contains a basic pyridine ring (pKa ~5.2), the aqueous layer must be adjusted to pH ~8-9 using saturated NaHCO₃. If the pH is too low, the product will protonate and partition into the aqueous layer, leading to artificially low isolated yields. Extract the aqueous layer three times with EtOAc.
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc or DCM/MeOH).
Advanced Applications: APIs and Optoelectronics
Pharmaceuticals (APIs): The 3-pyridyl moiety is a privileged scaffold in medicinal chemistry. It serves as a potent hydrogen-bond acceptor, improving the aqueous solubility of lipophilic drug candidates and enhancing binding affinity within kinase active sites. Utilizing this specific boronic acid allows for the efficient late-stage functionalization of complex drug cores.
Materials Science (OLEDs): In the realm of organic electronics, 4-(3-Pyridyl)benzeneboronic acid is a vital building block for synthesizing small molecule semiconductor building blocks and electron-transporting materials (ETMs) for phosphorescent OLEDs. The electron-deficient nature of the pyridine ring, conjugated through the phenyl spacer, facilitates electron injection and mobility. It is frequently coupled with triazine or pyrimidine cores to create highly planar, thermally stable semiconductor molecules[4].
Handling, Stability, and Storage Protocols
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Storage: Store tightly sealed at room temperature or refrigerated (2-8°C) in a dry, well-ventilated environment.
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Handling: While the hydrochloride salt mitigates rapid anhydride formation, prolonged exposure to high humidity should be avoided. Standard personal protective equipment (PPE) including nitrile gloves and safety goggles must be worn to prevent skin and eye irritation.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
- Google Patents (JP2019172608A).1,3,5-triazine compound, composition containing the compound, organic electroluminescent element, display device, and luminaire.
Sources
- 1. echemi.com [echemi.com]
- 2. PubChemLite - 2377369-59-8 (C11H10BNO2) [pubchemlite.lcsb.uni.lu]
- 3. 4-(Pyridin-3-YL)phenylboronic acid | CAS 170230-28-1 | Catsyn [catsyn.com]
- 4. JP2019172608A - 1,3,5-triazine compound, composition containing the compound, organic electroluminescent element, display device, and luminaire - Google Patents [patents.google.com]
